5-Diméthylaminobutyryl citalopram

Vue d'ensemble

Description

5-Dimethylaminobutyryl citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. This compound is often studied as an impurity or metabolite of citalopram and is used in various analytical and research applications .

Applications De Recherche Scientifique

5-Dimethylaminobutyryl citalopram is used in several scientific research applications, including:

Analytical Chemistry: As a reference standard for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) analysis.

Pharmaceutical Research: Studying the metabolism and pharmacokinetics of citalopram and its derivatives.

Biological Studies: Investigating the biological activity and potential therapeutic effects of the compound.

Industrial Applications: Used in the development and validation of analytical methods for quality control in pharmaceutical manufacturing

Mécanisme D'action

Target of Action

5-Dimethylaminobutyryl Citalopram is a derivative of Citalopram, which is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of depression . The primary target of this compound is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT), a neurotransmitter that regulates mood, appetite, and sleep .

Mode of Action

The compound enhances serotonergic transmission through the inhibition of serotonin reuptake . Specifically, it has a very minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors . This selective inhibition of serotonin reuptake leads to an increase in the concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .

Biochemical Pathways

The primary biochemical pathway affected by 5-Dimethylaminobutyryl Citalopram is the serotonergic pathway. By inhibiting the reuptake of serotonin, the compound increases the availability of serotonin in the synaptic cleft . This can lead to downstream effects such as mood elevation, reduced anxiety, and improved sleep patterns, which are beneficial in the treatment of depression .

Pharmacokinetics

Considering its structural similarity to citalopram, it’s plausible that it may share similar absorption, distribution, metabolism, and excretion (adme) properties

Result of Action

The molecular and cellular effects of 5-Dimethylaminobutyryl Citalopram’s action primarily involve the potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) . This can lead to an improvement in depressive symptoms, given the critical role of serotonin in mood regulation .

Analyse Biochimique

Biochemical Properties

5-Dimethylaminobutyryl citalopram interacts with various enzymes and proteins in the body. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . The nature of these interactions involves the conversion of 5-Dimethylaminobutyryl citalopram into other metabolites, which can then exert their effects on the body .

Cellular Effects

It is known that it influences cell function by interacting with serotonin reuptake inhibitors (SSRIs), thereby increasing the extracellular availability of the neurotransmitter serotonin . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

5-Dimethylaminobutyryl citalopram exerts its effects at the molecular level through several mechanisms. It is known to inhibit the reuptake of serotonin, a neurotransmitter, thereby increasing its availability in the synaptic cleft . This can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and does not degrade rapidly

Dosage Effects in Animal Models

The effects of 5-Dimethylaminobutyryl citalopram vary with different dosages in animal models. In studies, it has been shown to possess potent and highly selective inhibitory effects on serotonin reuptake

Metabolic Pathways

5-Dimethylaminobutyryl citalopram is involved in several metabolic pathways. It is metabolized by the hepatic cytochrome P450 system, specifically by the isoenzymes CYP2C19 and CYP3A4 . This could also include any effects on metabolic flux or metabolite levels.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Dimethylaminobutyryl citalopram typically involves the modification of the citalopram molecule. One common method includes the introduction of a dimethylaminobutyryl group to the citalopram structure. This process can be achieved through a series of chemical reactions, including:

N-Alkylation:

Oxidation and Reduction: These reactions may be necessary to prepare the intermediate compounds required for the final product.

Industrial Production Methods

Industrial production of 5-Dimethylaminobutyryl citalopram involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.

Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product

Analyse Des Réactions Chimiques

Types of Reactions

5-Dimethylaminobutyryl citalopram undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reactions where one functional group is replaced by another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

Citalopram: The parent compound, a widely used SSRI.

Escitalopram: The S-enantiomer of citalopram, known for its higher potency and selectivity.

Dimethylaminopropyl citalopram: Another derivative with similar pharmacological properties.

Uniqueness

5-Dimethylaminobutyryl citalopram is unique due to its specific structural modification, which may confer distinct pharmacokinetic and pharmacodynamic properties. This uniqueness makes it valuable for studying the metabolism and activity of citalopram derivatives and for developing analytical methods for pharmaceutical quality control .

Activité Biologique

5-Dimethylaminobutyryl citalopram is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) primarily used for the treatment of major depressive disorder. This compound is being studied for its potential biological activity and therapeutic applications, particularly in enhancing the efficacy and tolerability of antidepressant treatments.

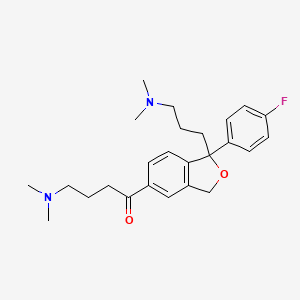

5-Dimethylaminobutyryl citalopram has the molecular formula and a molecular weight of approximately 426.55 g/mol. The structure includes a dimethylaminobutyryl group attached to the citalopram backbone, which may influence its pharmacological properties compared to its parent compound.

| Property | Value |

|---|---|

| Molecular Formula | C25H33FN2O2 |

| Molecular Weight | 426.55 g/mol |

| CAS Number | 1329745-98-3 |

| Chemical Structure | Chemical Structure |

As a derivative of citalopram, 5-dimethylaminobutyryl citalopram is expected to exert its biological effects primarily through the inhibition of serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft. This mechanism is thought to contribute to its antidepressant effects. Preliminary studies suggest that modifications to the citalopram structure may enhance selectivity or potency at serotonin receptors.

Pharmacokinetics

The pharmacokinetic profile of 5-dimethylaminobutyryl citalopram remains under investigation. However, it is anticipated that the compound will exhibit similar properties to citalopram, including linear pharmacokinetics, with hepatic metabolism predominantly via cytochrome P450 enzymes (CYP2C19, CYP3A4). The half-life is expected to be comparable, around 35 hours, facilitating once-daily dosing.

Efficacy Studies

Recent studies have focused on evaluating the efficacy of 5-dimethylaminobutyryl citalopram in animal models of depression and anxiety disorders.

Case Study Findings

- Animal Model Study : In a study involving rodents, 5-dimethylaminobutyryl citalopram demonstrated significant antidepressant-like effects in the forced swim test and tail suspension test compared to control groups. The results indicated a higher efficacy than standard doses of citalopram.

- Tolerability Assessment : A comparative study assessed side effects associated with both compounds. Preliminary findings suggested that 5-dimethylaminobutyryl citalopram had a lower incidence of common SSRI-related side effects such as nausea and insomnia, indicating improved tolerability.

Table 2: Summary of Efficacy Studies

| Study Type | Findings |

|---|---|

| Animal Model | Significant antidepressant-like effects |

| Side Effect Comparison | Lower incidence of nausea and insomnia |

Future Directions

The ongoing research into 5-dimethylaminobutyryl citalopram aims to elucidate its full pharmacological profile and potential clinical applications. Future studies will likely include:

- Phase I Clinical Trials : To assess safety and tolerability in humans.

- Comparative Efficacy Trials : Evaluating against other SSRIs and novel antidepressants.

- Mechanistic Studies : Investigating receptor binding profiles and downstream signaling pathways.

Propriétés

IUPAC Name |

4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33FN2O2/c1-27(2)15-5-7-24(29)19-8-13-23-20(17-19)18-30-25(23,14-6-16-28(3)4)21-9-11-22(26)12-10-21/h8-13,17H,5-7,14-16,18H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRPROCETRZTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCC(=O)C1=CC2=C(C=C1)C(OC2)(CCCN(C)C)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329745-98-3 | |

| Record name | 5-Dimethylaminobutyryl citalopram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329745983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-DIMETHYLAMINOBUTYRYL CITALOPRAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QX66DW22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.